Tributyltin isocyanate Tributyltin isocyanate
Brand Name: Vulcanchem
CAS No.: 681-99-2
VCID: VC3824004
InChI: InChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1
SMILES: CCCC[Sn](CCCC)(CCCC)N=C=O
Molecular Formula: C13H27NOSn
Molecular Weight: 332.1 g/mol

Tributyltin isocyanate

CAS No.: 681-99-2

Cat. No.: VC3824004

Molecular Formula: C13H27NOSn

Molecular Weight: 332.1 g/mol

* For research use only. Not for human or veterinary use.

Tributyltin isocyanate - 681-99-2

Specification

CAS No. 681-99-2
Molecular Formula C13H27NOSn
Molecular Weight 332.1 g/mol
IUPAC Name tributyl(isocyanato)stannane
Standard InChI InChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1
Standard InChI Key YGUNDMHXMXDGII-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)(CCCC)N=C=O
Canonical SMILES CCCC[Sn](CCCC)(CCCC)N=C=O

Introduction

Chemical and Structural Characteristics

Tributyltin isocyanate belongs to the organotin family, characterized by a central tin atom bonded to three butyl groups and an isocyanate functional group. Its IUPAC name, tributyl(isocyanato)stannane, reflects this structure . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H27NOSn\text{C}_{13}\text{H}_{27}\text{NOSn}
Density1.203 g/mL at 25°C
Boiling Point297°C
Flash Point110°C (closed cup)
SolubilityInsoluble in water; miscible in organic solvents

The compound’s isocyanate group (NCO-\text{NCO}) enables nucleophilic reactions, making it valuable for forming carbamates and ureas . Its lipophilic nature facilitates membrane penetration, contributing to both its reactivity and toxicity .

Synthesis and Industrial Production

TBT-I is synthesized via two primary routes:

  • Reaction of Bis(tributyltin) Oxide with Isocyanates:
    Bis(tributyltin) oxide ((n-Bu3Sn)2O(\text{n-Bu}_3\text{Sn})_2\text{O}) reacts with ω-haloalkyl isocyanates in the presence of hexamethylphosphoramide (HMPA), yielding NN-tributylstannyl heterocycles . This method achieves quantitative cyclization and coupling with alkyl halides, enabling one-pot synthesis of 2-oxazolidinones .

  • Direct Cyanate Halide Exchange:
    Tributyltin chloride (Bu3SnCl\text{Bu}_3\text{SnCl}) reacts with metal cyanates (e.g., AgNCO\text{AgNCO}) in organic solvents, facilitated by nickel-based catalysts . This approach avoids phosgene, aligning with greener chemistry principles .

Industrial-scale production is limited due to regulatory restrictions, but suppliers like American Elements and Mendel Chemicals offer TBT-I for research purposes .

Applications in Organic Synthesis

TBT-I serves as a precursor in synthesizing:

  • Heterocyclic Compounds: Forms NN-tributylstannyl-2-oxazolidinones and tetrahydrooxazinones via cyclization .

  • Polymer Additives: Acts as a stabilizer in PVC and polyurethanes, though largely replaced by less toxic alternatives .

  • Catalysis: Facilitates Stille cross-coupling reactions in palladium-catalyzed transformations .

Despite its utility, the compound’s use has declined due to environmental and health concerns .

Toxicity and Health Hazards

TBT-I exhibits multisystem toxicity, as outlined in safety data sheets :

HazardGHS CodeEffect
Acute Toxicity (Oral)H301Fatal if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye DamageH319Induces severe eye irritation
Organ Toxicity (Prolonged Exposure)H372Damages liver, kidneys, and nervous system
Aquatic ToxicityH410Long-lasting harm to aquatic ecosystems

Mechanistically, TBT-I disrupts mitochondrial function, uncouples oxidative phosphorylation, and induces oxidative stress via NADPH oxidase activation . Chronic exposure in rodents causes vascular dysfunction, collagen deposition, and smooth muscle atrophy .

Environmental Impact and Regulatory Status

Tributyltin compounds, including TBT-I, are classified as priority hazardous substances under the EU Water Framework Directive . Key regulatory thresholds include:

Environmental CompartmentQuality Standard (μg/L or μg/kg)Basis
Freshwater (AA-QS)0.0002Pelagic community protection
Marine Sediment0.0046 (wet wt)Benthic organism safety
Human Food Chain15.2 (seafood wet wt)Prevent bioaccumulation

Recent Research Directions

Recent studies focus on:

  • Alternative Catalysts: Nickel complexes (e.g., Ni(PPh3)4\text{Ni(PPh}_3\text{)}_4) improve TBT-I synthesis efficiency while minimizing waste .

  • Toxicity Mitigation: Encapsulation in mesoporous silica reduces environmental release without compromising reactivity .

  • Biomedical Probes: Radioisotope-labeled TBT-I derivatives track organotin accumulation in mammalian tissues .

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